Benzyldimethyldecylammonium chloride

Description

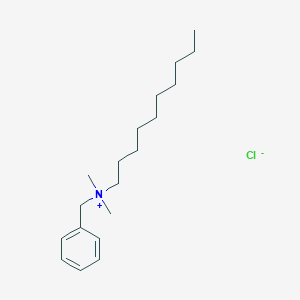

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

benzyl-decyl-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34N.ClH/c1-4-5-6-7-8-9-10-14-17-20(2,3)18-19-15-12-11-13-16-19;/h11-13,15-16H,4-10,14,17-18H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZLKXKJIMOHHG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040780 | |

| Record name | Benzyldimethyldecylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzyldimethyl(mixed alkyl)ammonium chloride appears as colorless or yellowish powder or gummy amber solid. Aromatic odor. Very bitter taste. (NTP, 1992), HYGROSCOPIC WHITE-TO-YELLOW POWDER WITH CHARACTERISTIC ODOUR. | |

| Record name | BENZYLDIMETHYL(MIXED ALKYL)AMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19873 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZALKONIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1584 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble (>=10 mg/ml at 63 °F) (NTP, 1992), Solubility in water at 20 °C: good | |

| Record name | BENZYLDIMETHYL(MIXED ALKYL)AMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19873 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZALKONIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1584 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

63449-41-2, 965-32-2 | |

| Record name | BENZYLDIMETHYL(MIXED ALKYL)AMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19873 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Decyldimethylbenzylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=965-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanaminium, N-decyl-N,N-dimethyl-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000965322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C8-18-Alkydimethylbenzyl ammonium chlorides | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063449412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanaminium, N-decyl-N,N-dimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyldimethyldecylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quaternary ammonium compounds, benzyl-C8-18-alkyldimethyl, chlorides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzyl(decyl)dimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZALKONIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1584 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

29-34 °C | |

| Record name | BENZALKONIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1584 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyldimethyldecylammonium Chloride (CAS No: 965-32-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyldimethyldecylammonium chloride (BDDAC), a quaternary ammonium compound (QAC), is a cationic surfactant with potent antimicrobial properties. This technical guide provides a comprehensive overview of BDDAC, including its physicochemical properties, synthesis, mechanisms of action, and key applications in research and industry. Detailed experimental protocols for its synthesis, antimicrobial susceptibility testing, and in vitro cytotoxicity assessment are provided to facilitate its practical application in a laboratory setting.

Introduction

This compound, identified by the CAS number 965-32-2, is a member of the alkyl dimethyl benzyl ammonium chloride family.[1][2] These compounds are characterized by a positively charged quaternary nitrogen atom covalently bonded to a benzyl group, two methyl groups, and a long alkyl chain, in this case, a decyl group. This amphipathic structure, possessing both a hydrophilic cationic head and a hydrophobic alkyl tail, underpins its functionality as a surfactant and a broad-spectrum antimicrobial agent effective against a variety of bacteria and fungi.[2][3] Its primary mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of intracellular contents and cell death.[2][3] BDDAC is utilized in a range of applications, including as a disinfectant in healthcare and industrial settings, a preservative in personal care products, and as a research tool for studying antimicrobial resistance and surfactant properties.[2][3]

Physicochemical and Antimicrobial Properties

A summary of the key physicochemical and reported antimicrobial properties of this compound and its close analogs are presented in the tables below. It is important to note that specific antimicrobial activity can vary depending on the microbial species and the testing conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 965-32-2 | [3][4][5][6][7] |

| Molecular Formula | C₁₉H₃₄ClN | [2][3] |

| Molecular Weight | 311.93 g/mol | [3] |

| Appearance | White to light brown powder | [2][3] |

| Melting Point | 50 - 60 °C | [3] |

| Solubility | Soluble in water and organic solvents | [8] |

Table 2: Antimicrobial Activity of Benzyldimethylalkylammonium Chlorides

| Compound | Microorganism | MIC | MBC | Reference |

| Benzyldimethyldodecylammonium chloride | Pseudomonas fluorescens | 20 mg/L | 10 mg/L | [9][10] |

| Benzalkonium chloride (C12-C16 mixture) | S. aureus | - | - | |

| Benzalkonium chloride (C12-C16 mixture) | E. coli | - | - | |

| Benzalkonium chloride (C12-C16 mixture) | P. aeruginosa | - | - | |

| Benzalkonium chloride (C12-C16 mixture) | C. albicans | - | - |

Table 3: Surfactant Properties of Alkyl Benzyl Dimethyl Ammonium Chlorides

| Compound | Property | Value | Reference |

| Dodecyldimethylbenzylammonium chloride (C12) | Critical Micelle Concentration (CMC) | Varies (e.g., in the range of 0.082 to 0.104 mol/kg for the second CMC) | [11][12] |

| Benzalkonium chloride (C12-C16 mixture) | Surface Tension | 28.27 mN/m (at 1 g/L and 19.7°C) | [13] |

Note: Specific CMC and surface tension values for this compound (C10) were not found in the performed searches. The provided data for related compounds illustrate the general properties.

Synthesis of this compound

The synthesis of this compound is a two-step process involving the formation of the tertiary amine precursor, N,N-dimethyl-1-decanamine, followed by its quaternization with benzyl chloride.

Synthesis of N,N-dimethyl-1-decanamine

There are several methods to synthesize N,N-dimethyl-1-decanamine. Two common laboratory-scale routes are presented below.

Route A: Reductive Amination of Decanal

This method involves the reaction of decanal with dimethylamine in the presence of a reducing agent.

Route B: Reaction of Decanoyl Chloride with Dimethylamine

This route involves the conversion of decanoic acid to decanoyl chloride, followed by reaction with dimethylamine.

Quaternization of N,N-dimethyl-1-decanamine

This final step involves the reaction of the synthesized N,N-dimethyl-1-decanamine with benzyl chloride to yield the desired quaternary ammonium salt.

Mechanism of Antimicrobial Action

The primary mechanism of antimicrobial action of this compound is the disruption of the microbial cell membrane.[2][3] This process can be broken down into several key steps:

-

Adsorption and Binding: The positively charged cationic head of the BDDAC molecule is attracted to the negatively charged components of the microbial cell surface.

-

Hydrophobic Interaction: The long hydrophobic decyl tail penetrates the lipid bilayer of the cell membrane.

-

Membrane Disruption: The insertion of the alkyl chains disrupts the ordered structure of the lipid bilayer, leading to increased membrane fluidity and permeability.

-

Leakage of Intracellular Components: The compromised membrane integrity results in the leakage of essential ions (e.g., K⁺) and small organic molecules from the cytoplasm.

-

Inhibition of Cellular Processes: The disruption of the membrane potential and the loss of essential components inhibit vital cellular processes, ultimately leading to cell death.

Experimental Protocols

Synthesis of this compound

This protocol outlines the synthesis starting from decanoic acid.

Part A: Synthesis of N,N-dimethyl-1-decanamine

-

Acid Chloride Formation: In a round-bottom flask, dissolve decanoic acid (1 equivalent) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF). Cool the mixture to 0°C in an ice bath. Slowly add oxalyl chloride (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure to obtain decanoyl chloride.

-

Amidation: Dissolve the crude decanoyl chloride in anhydrous DCM and cool to 0°C. In a separate flask, prepare a solution of excess dimethylamine (e.g., 2.2 equivalents of a 2M solution in THF) in DCM. Slowly add the decanoyl chloride solution to the dimethylamine solution with vigorous stirring. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N,N-dimethyl-1-decanamine can be purified by vacuum distillation.

Part B: Quaternization

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the purified N,N-dimethyl-1-decanamine (1 equivalent) in a suitable solvent such as acetonitrile or ethanol.

-

Addition of Benzyl Chloride: Add benzyl chloride (1.05 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/ether) to yield this compound as a white to off-white solid.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: From a fresh culture (18-24 hours) of the test microorganism on a suitable agar plate, suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of BDDAC Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the prepared microbial inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of BDDAC that completely inhibits visible growth of the microorganism.

-

MBC Determination: To determine the MBC, subculture 10-100 µL from each well that shows no visible growth onto a suitable agar plate. Incubate the plates at the appropriate temperature and duration. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is based on the ISO 10993-5 standard for testing the in vitro cytotoxicity of medical device materials and can be adapted for chemical compounds.

-

Cell Culture: Culture a suitable human cell line (e.g., HeLa, HEK293, or a relevant cell line for the intended application) in appropriate culture medium supplemented with fetal bovine serum and antibiotics in a 96-well plate. Seed the cells at a density that will result in 80-90% confluency at the time of the assay. Incubate at 37°C in a humidified 5% CO₂ incubator.

-

Preparation of BDDAC Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions in cell culture medium to achieve the desired test concentrations.

-

Cell Treatment: After the cells have adhered and reached the desired confluency, remove the culture medium and replace it with the medium containing the various concentrations of BDDAC. Include a vehicle control (medium with the solvent used for the stock solution) and a positive control (a known cytotoxic substance).

-

Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

The viable cells will reduce the yellow MTT to a purple formazan product.

-

Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

-

Data Analysis: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting the cell viability against the logarithm of the BDDAC concentration and fitting the data to a dose-response curve. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[14]

Conclusion

This compound is a versatile quaternary ammonium compound with significant antimicrobial and surfactant properties. Its efficacy stems from its ability to disrupt microbial cell membranes. This guide has provided a detailed overview of its characteristics, synthesis, and key experimental protocols to aid researchers and professionals in its application. Further research is warranted to establish a more comprehensive profile of its antimicrobial spectrum and toxicological properties.

References

- 1. www2.mst.dk [www2.mst.dk]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. hpc-standards.com [hpc-standards.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound CAS:965-32-2... [cpachem.com]

- 7. 965-32-2 | CAS DataBase [m.chemicalbook.com]

- 8. CAS 965-32-2: Decyldimethylbenzylammonium chloride [cymitquimica.com]

- 9. mddionline.com [mddionline.com]

- 10. nhiso.com [nhiso.com]

- 11. researchgate.net [researchgate.net]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. BENZALKONIUM CHLORIDE CAS#: 68424-85-1 [m.chemicalbook.com]

- 14. CleanControlling: In vitro cytotoxicity test | CleanControlling Medical [cleancontrolling.com]

A Technical Guide to the Antibacterial Mechanism of Action of Benzyldimethyldecylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action by which benzyldimethyldecylammonium chloride (BDMDAC), a quaternary ammonium compound (QAC), exerts its antibacterial effects. This document provides a detailed overview of the molecular interactions, subsequent cellular consequences, quantitative efficacy data, and the experimental protocols used to investigate these phenomena.

Core Mechanism of Action

This compound is a cationic surfactant that primarily targets the bacterial cell envelope, initiating a cascade of events that lead to cell death.[1] The mechanism is multifaceted, beginning with interactions at the cell surface and culminating in the disruption of essential cellular functions and structural integrity.[2][3]

Initial Interaction and Adsorption

The bactericidal process begins with the electrostatic attraction between the positively charged quaternary ammonium head of the BDMDAC molecule and the negatively charged components of the bacterial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[1][4] This initial binding is followed by the insertion of the hydrophobic decyl chain into the lipid bilayer of the cell membrane.[3][4] This dual nature—hydrophilic cationic head and hydrophobic tail—is crucial for its efficacy.[1]

Disruption of the Cytoplasmic Membrane

The insertion of the hydrophobic tail into the lipid bilayer disrupts the organized structure of the bacterial membrane, leading to a series of detrimental changes:[4][5]

-

Increased Membrane Fluidity and Permeability: The integration of BDMDAC molecules into the membrane alters its physical properties, increasing fluidity and permeability.[6] This compromises the membrane's function as a selective barrier.[1][5]

-

Loss of Osmotic Balance: The compromised membrane can no longer maintain the proper osmotic pressure, leading to an uncontrolled flux of ions and water.[7]

-

Leakage of Intracellular Components: The increased permeability results in the leakage of vital cytoplasmic constituents, including potassium ions (K+), nucleotides (materials absorbing at 260 nm), and other small molecules.[1][3][8] This loss of essential components disrupts cellular metabolism and leads to cell death.[2]

-

Dissipation of Proton Motive Force: The cytoplasmic membrane is critical for maintaining the proton motive force, which is essential for ATP synthesis and active transport. Disruption of the membrane dissipates this gradient, crippling cellular energy production.

Secondary and Downstream Effects

Following the initial membrane damage, a number of secondary effects contribute to the bactericidal action:

-

Enzyme Denaturation: BDMDAC can cause the denaturation of cellular proteins and enzymes, including those essential for respiration and energy transfer, further disrupting cellular functions.[2][5]

-

Induction of Autolysis: At certain concentrations, BDMDAC can trigger the activity of autolytic enzymes, leading to the breakdown of the cell wall and subsequent lysis.[3]

-

Oxidative Stress: While the primary mechanism is membrane disruption, some evidence suggests that quaternary ammonium compounds can induce the production of reactive oxygen species (ROS), leading to oxidative stress, which can damage DNA, proteins, and lipids.[9][10]

The overall mechanism of action is summarized in the signaling pathway diagram below.

Caption: Signaling pathway of BDMDAC's antibacterial action.

Quantitative Data on Antibacterial Efficacy

The efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These values are dependent on the bacterial species, the length of the alkyl chain of the QAC, and the experimental conditions.[5]

| Bacterial Species | Test Compound | MIC (mg/L) | MBC (mg/L) | Reference |

| Pseudomonas fluorescens | BDMDAC | 20 | 10 | [8] |

| Desulfovibrio desulfuricans | BDMDAC | 25 | Not Reported | [4] |

| Staphylococcus aureus | ADBAC | 0.4 - 1.8 | Not Reported | [3] |

| Escherichia coli | ADBAC | ≤16 | Not Reported | [11] |

| Listeria monocytogenes | BAC** | 10 - 30 | Not Reported | [12] |

*Alkyldimethylbenzylammonium chloride (a mixture including C12, C14, and C16 alkyl chains) **Benzalkonium chlorides

Experimental Protocols

The investigation of the antibacterial mechanism of this compound involves a variety of experimental techniques. Detailed methodologies for key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is based on the broth microdilution method.

-

Preparation of Bacterial Inoculum: a. Culture the test bacterium in an appropriate broth medium (e.g., Tryptic Soy Broth) overnight at the optimal temperature (e.g., 37°C). b. Dilute the overnight culture in fresh broth to achieve a standardized cell density, typically corresponding to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

Preparation of BDMDAC Dilutions: a. Prepare a stock solution of BDMDAC in a suitable solvent (e.g., sterile deionized water). b. Perform a series of two-fold serial dilutions of the BDMDAC stock solution in broth in a 96-well microtiter plate.

-

Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well of the microtiter plate containing the BDMDAC dilutions. b. Include a positive control (broth with inoculum, no BDMDAC) and a negative control (broth only). c. Incubate the plate at the optimal temperature for 18-24 hours.

-

Determination of MIC: a. The MIC is defined as the lowest concentration of BDMDAC that completely inhibits visible growth of the bacterium.

-

Determination of MBC: a. From the wells showing no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium. b. Incubate the agar plates at the optimal temperature for 24-48 hours. c. The MBC is the lowest concentration of BDMDAC that results in a ≥99.9% reduction in the initial inoculum count.

Assessment of Cytoplasmic Membrane Permeability (Propidium Iodide Uptake Assay)

This assay uses the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.

-

Bacterial Cell Preparation: a. Grow the bacterial culture to the mid-logarithmic phase. b. Harvest the cells by centrifugation and wash them twice with a suitable buffer (e.g., phosphate-buffered saline, PBS). c. Resuspend the cells in the same buffer to a specific optical density (e.g., OD₆₀₀ of 0.5).

-

Treatment and Staining: a. Add BDMDAC at the desired concentrations (e.g., at and above the MIC) to the bacterial suspension. b. Simultaneously, add propidium iodide to a final concentration of, for example, 2 µM. c. Include a positive control (e.g., heat-killed cells) and a negative control (untreated cells).

-

Measurement: a. Incubate the samples at room temperature in the dark for a specified time (e.g., 30 minutes). b. Measure the fluorescence intensity using a fluorometer or a fluorescence microscope with appropriate excitation and emission wavelengths for PI (e.g., excitation ~535 nm, emission ~617 nm). An increase in fluorescence indicates membrane permeabilization.

Measurement of Intracellular Potassium (K+) Release

This protocol measures the leakage of intracellular potassium ions as an indicator of membrane damage.

-

Cell Preparation: a. Prepare a dense suspension of washed bacterial cells as described in section 3.2.1.

-

BDMDAC Treatment: a. Add BDMDAC at various concentrations to the cell suspension. b. Incubate for a defined period (e.g., 30 minutes) at room temperature.

-

Sample Collection and Analysis: a. Separate the cells from the supernatant by centrifugation. b. Carefully collect the supernatant. c. Measure the concentration of potassium in the supernatant using atomic absorption spectroscopy or an ion-selective electrode. An increase in extracellular potassium concentration corresponds to membrane leakage.[13]

A typical experimental workflow for assessing the antibacterial mechanism is depicted below.

Caption: Experimental workflow for investigating BDMDAC's action.

Bacterial Resistance Mechanisms

Bacteria can develop resistance or tolerance to this compound through various mechanisms, primarily aimed at preventing the compound from reaching its target or mitigating its effects.[5][12]

-

Alteration of Cell Envelope: Changes in the composition of the cell membrane, such as modifications to phospholipids and fatty acids, can reduce the ability of BDMDAC to insert into and disrupt the bilayer.[12][14]

-

Efflux Pumps: Bacteria can upregulate or acquire genes for efflux pumps (e.g., Qac proteins) that actively transport BDMDAC out of the cell, thereby reducing its intracellular concentration to sub-lethal levels.[12]

-

Reduced Permeability: Downregulation of porins in the outer membrane of Gram-negative bacteria can limit the influx of BDMDAC into the cell.[5][12]

-

Biofilm Formation: Bacteria within a biofilm are encased in a protective extracellular polymeric substance (EPS) matrix, which can impede the penetration of BDMDAC and provide a physical barrier.[12][15]

The logical relationship between these resistance mechanisms is illustrated in the diagram below.

Caption: Logical overview of bacterial resistance to BDMDAC.

References

- 1. What is the mechanism of Benzethonium Chloride? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Benzalkonium chloride - Wikipedia [en.wikipedia.org]

- 6. Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Osmotic Imbalance, Cytoplasm Acidification and Oxidative Stress Induction Support the High Toxicity of Chloride in Acidophilic Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Physiological changes induced by the quaternary ammonium compound benzyldimethyldodecylammonium chloride on Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Polydimethyldiallylammonium chloride induces oxidative stress in anaerobic digestion of waste activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oxidative stress responses in biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of higher minimum inhibitory concentrations of quaternary ammonium compounds in clinical E. coli isolates on antibiotic susceptibilities and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mechanism of resistance to benzalkonium chloride by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Testing a Method for Evaluation of the Viability of Biofilm-Forming Bacteria after Exposure to Disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Surfactant Properties of Benzyldimethyldecylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyldimethyldecylammonium chloride (BDDAC) is a quaternary ammonium compound (QAC) and a cationic surfactant.[1] Its molecular structure, featuring a positively charged nitrogen atom, a benzyl group, two methyl groups, and a ten-carbon alkyl chain (decyl), imparts amphiphilic properties. This structure allows BDDAC to orient at interfaces, reducing surface tension and enabling its function as a disinfectant, antiseptic, and formulation excipient.[1][2]

This technical guide provides a comprehensive overview of the core surfactant properties of BDDAC, its antimicrobial mechanism of action, and detailed experimental protocols for its characterization. Due to the limited availability of specific experimental data for the decyl derivative, data for homologous alkylbenzyldimethylammonium chlorides (dodecyl (C12), tetradecyl (C14), and hexadecyl (C16)) are included for comparative purposes.

Chemical Structure:

-

Chemical Name: this compound

-

Synonyms: Benzyldecyldimethylammonium chloride[1]

-

CAS Number: 965-32-2[3]

-

Molecular Formula: C₁₉H₃₄ClN[3]

Physicochemical and Surfactant Properties

BDDAC's utility is defined by its behavior in aqueous solutions, particularly its ability to self-assemble into micelles above a certain concentration. Key parameters governing its surfactant properties are the critical micelle concentration (CMC), surface tension, and Krafft point.

Quantitative Data

The following table summarizes the known physicochemical properties of BDDAC and the surfactant properties of its close homologues.

| Property | This compound (C10) | Benzyldimethyldodecylammonium Chloride (C12) | Benzyldimethyltetradecylammonium Chloride (C14) | Benzyldimethylhexadecylammonium Chloride (C16) |

| CAS Number | 965-32-2[3] | 139-07-1[4] | 139-08-2[5] | 68424-85-1 (as part of a mix)[6] |

| Molecular Weight ( g/mol ) | 311.93[3] | 339.99[4] | 368.04 | ~396.1 |

| Melting Point (°C) | 50 - 60[3] | Not specified | Not specified | Not specified |

| Critical Micelle Concentration (CMC) | Data not available | ~4 mM (in water at 25°C)[7][8] | Data not available | ~0.3 mM (in water)[9][10] |

| Surface Tension at CMC (γCMC) (mN/m) | Data not available | ~35-40 (estimated) | Data not available | ~33-38[9][10] |

| Krafft Point (°C) | Data not available | Data not available | Data not available | ~15-20 (in water)[9][10] |

Note: Data for C12, C14, and C16 homologues are provided as approximations for the behavior of BDDAC. The CMC and Krafft point are influenced by the alkyl chain length; as the chain length increases, the CMC and Krafft point generally decrease and increase, respectively.

Antimicrobial Mechanism of Action

The primary mechanism of antimicrobial action for BDDAC, like other QACs, is the disruption of microbial cell membranes.[1] This process does not involve complex signaling pathways but is rather a direct physicochemical interaction.

The process can be summarized in the following steps:

-

Adsorption and Electrostatic Interaction: The positively charged headgroup of BDDAC is electrostatically attracted to the negatively charged components of the bacterial cell surface.[11][12]

-

Hydrophobic Interaction and Penetration: The hydrophobic decyl tail of the surfactant penetrates the lipid bilayer of the cell membrane.[12]

-

Membrane Disruption: The insertion of BDDAC molecules disrupts the ordered structure of the lipid bilayer, leading to increased membrane fluidity and permeability.[13]

-

Leakage of Cellular Contents: The compromised membrane integrity results in the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids, ultimately leading to cell death.[13]

Experimental Protocols

The following are detailed methodologies for determining the key surfactant properties of BDDAC.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by observing the change in a physical property of the surfactant solution as a function of concentration. Two common methods are conductivity and surface tension measurements.

This method is suitable for ionic surfactants like BDDAC. Below the CMC, conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity decreases because the micelles are less mobile than individual ions. The CMC is the point of intersection of these two linear regions.

Experimental Workflow:

Protocol:

-

Materials: this compound, deionized water, conductivity meter, thermostated water bath, volumetric flasks, pipettes.

-

Procedure: a. Prepare a concentrated stock solution of BDDAC in deionized water (e.g., 50 mM). b. Prepare a series of dilutions from the stock solution, covering a range of concentrations both below and above the expected CMC. c. Equilibrate the solutions to a constant temperature (e.g., 25°C) using a water bath. d. Measure the conductivity of each solution, starting from the most dilute to minimize contamination. e. Plot the measured conductivity against the BDDAC concentration. f. Determine the CMC from the intersection of the two linear portions of the plot.

The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Protocol:

-

Materials: this compound, deionized water, tensiometer (with Wilhelmy plate or du Noüy ring), thermostated vessel.[2]

-

Procedure: a. Prepare a series of BDDAC solutions of varying concentrations in deionized water. b. Measure the surface tension of each solution at a constant temperature.[2] c. Plot the surface tension as a function of the logarithm of the BDDAC concentration. d. The CMC is the concentration at which the plot shows a sharp break. The surface tension at this point is the γCMC.[14]

Determination of the Krafft Point

The Krafft point is the temperature at which the solubility of a surfactant equals its CMC.[15] Below this temperature, the surfactant is not soluble enough to form micelles.

Experimental Workflow:

Protocol:

-

Materials: this compound, deionized water, conductivity meter with a temperature probe, a thermostated and stirred vessel, thermometer.

-

Procedure: a. Prepare an aqueous solution of BDDAC at a concentration known to be above its CMC. b. Cool the solution until the surfactant precipitates, making the solution turbid. c. Slowly heat the solution (e.g., 1°C/minute) with constant stirring. d. Simultaneously measure the conductivity and temperature of the solution. e. Plot conductivity as a function of temperature. The temperature at which a sharp increase in conductivity is observed corresponds to the Krafft point.[16][17] f. Alternatively, the Krafft point can be determined visually as the temperature at which the solution becomes clear.[18]

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. commons.erau.edu [commons.erau.edu]

- 3. This compound = 97.0 AT 965-32-2 [sigmaaldrich.com]

- 4. ≥99.0% (AT), solid | Sigma-Aldrich [sigmaaldrich.com]

- 5. CAS 139-08-2: Benzyldimethyltetradecylammonium chloride [cymitquimica.com]

- 6. BENZALKONIUM CHLORIDE CAS#: 68424-85-1 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Second critical micelle concentration of dodecyldimethylbenzylammonium chloride in aqueous solution at 25 °C | Semantic Scholar [semanticscholar.org]

- 9. Salt-Induced Modulation of the Krafft Temperature and Critical Micelle Concentration of Benzyldimethylhexadecylammonium Chloride | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Surface and interfacial tensiometry | Centre for Regenerative Medicine and Devices [blogs.brighton.ac.uk]

- 15. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Biodegradation Pathway of Benzyldimethyldecylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the biodegradation pathways of benzyldimethyldecylammonium chloride (BDDA), a member of the benzalkonium chloride (BAC) family of quaternary ammonium compounds (QACs). This document details the metabolic routes undertaken by various microorganisms, presents quantitative data on degradation kinetics, and outlines the experimental protocols used to elucidate these pathways.

Introduction to this compound and its Environmental Fate

This compound is a cationic surfactant widely used as a biocide and disinfectant in pharmaceutical, industrial, and consumer products. Its widespread use leads to its release into the environment, primarily through wastewater. Understanding the biodegradation of BDDA is crucial for assessing its environmental risk and developing effective bioremediation strategies. Microbial degradation is the primary mechanism for the removal of these compounds from aquatic and terrestrial systems.

Aerobic Biodegradation Pathways

Under aerobic conditions, microorganisms have evolved several pathways to degrade benzyldimethylalkylammonium chlorides. The initial attack on the molecule can occur at the alkyl chain or the bond connecting it to the quaternary nitrogen.

Primary Degradation: Initial Cleavage Mechanisms

Two primary initial degradation pathways have been elucidated:

-

C(alkyl)-N Bond Cleavage: This is the most commonly reported initial step in the biodegradation of BACs.[1][2][3] This reaction is often catalyzed by monooxygenase or amine oxidase enzymes and results in the formation of benzyldimethylamine (BDMA) and a C10 aldehyde (decanal).

-

ω-Oxidation of the Alkyl Chain: A more recently discovered pathway involves the oxidation of the terminal methyl group of the decyl chain (ω-oxidation), followed by successive β-oxidation.[4] This pathway generates a series of carboxylated intermediates.

Secondary Degradation: Metabolism of Benzyldimethylamine (BDMA)

Following the initial C(alkyl)-N bond cleavage, the resulting benzyldimethylamine (BDMA) is further metabolized through two main routes, primarily depending on the microbial species involved.

-

Sequential Demethylation Pathway: This pathway, observed in organisms such as Aeromonas hydrophila, involves the stepwise removal of the methyl groups from BDMA.[1][3] This process leads to the formation of benzylmethylamine (BMA) and subsequently benzylamine (BA). Benzylamine is then deaminated to form benzaldehyde, which is further oxidized to benzoic acid. Benzoic acid can then enter the central carbon metabolism of the microorganism.

-

Debenzylation Pathway: In contrast, some microbial communities, particularly those enriched with Pseudomonas species, utilize a debenzylation mechanism.[2] In this pathway, the benzyl group is cleaved from BDMA, yielding dimethylamine and benzoic acid.[2]

The following diagram illustrates the key aerobic biodegradation pathways of this compound.

Quantitative Data on Biodegradation

The efficiency and rate of BDDA biodegradation can vary significantly depending on the microbial community, environmental conditions, and the concentration of the compound. The following tables summarize key quantitative data from various studies.

| Parameter | Value | Organism/System | Reference |

| Degradation Rate | |||

| C14BDMA-Cl Biotransformation | 0.09 µmol/[mg of VSS·h] | Enriched Pseudomonas spp. community | [4] |

| BAC Biotransformation | 0.47 µM/h | Immobilized Pseudomonas sp. BIOMIG1 | [2] |

| Aqueous Phase Utilization Rate | 1.25 mg BAC/g VSS·h | Activated Sludge | [5] |

| Solid Phase Utilization Rate | 0.31 mg BAC/g VSS·h | Activated Sludge | [5] |

| Toxicity | |||

| EC50 of C14BDMA-Cl | 500 times lower than BDMA | - | [4] |

| EC50 of BAC | 0.12 - 3.60 mg/L | Activated Sludge | [5] |

| Half-life | |||

| BAC-12 Degradation | 12 h | Moving Bed Biofilm Reactor | [4] |

| BAC-14 Degradation | 20 h | Moving Bed Biofilm Reactor | [4] |

Table 1: Quantitative data on the biodegradation of benzalkonium chlorides.

Experimental Protocols

The elucidation of the BDDA biodegradation pathway relies on a combination of microbiological, analytical, and molecular techniques.

Microbial Enrichment and Isolation

-

Enrichment Cultures: Microbial communities capable of degrading BDDA are typically enriched by incubating environmental samples (e.g., activated sludge, contaminated soil) in a minimal salts medium with BDDA as the sole carbon and energy source.

-

Isolation of Pure Cultures: Individual bacterial strains are isolated from enrichment cultures by plating on solid media containing BDDA.

Biodegradation Assays

-

Batch Culture Experiments: Pure or mixed cultures are grown in liquid medium containing a known concentration of BDDA. Samples are collected over time to monitor the disappearance of the parent compound and the formation of intermediates.

The following diagram outlines a typical experimental workflow for studying BDDA biodegradation.

Analytical Methods

The identification and quantification of BDDA and its metabolites are primarily achieved using chromatographic techniques coupled with mass spectrometry.

| Technique | Column | Mobile Phase | Detection | Application |

| HPLC | C18 or C8 reverse-phase | Acetonitrile/Water with additives (e.g., formic acid, TFA) | UV (210-260 nm) | Quantification of parent compound and major metabolites. |

| GC-MS | Fused-silica capillary column (e.g., DB-5) | - | Mass Spectrometry (EI) | Identification of volatile and semi-volatile metabolites after derivatization. |

| LC-MS/MS | C18 reverse-phase | Acetonitrile/Water with formic acid | Mass Spectrometry (ESI) | Sensitive identification and quantification of a wide range of metabolites. |

Table 2: Common analytical methods for BDDA biodegradation studies.

Sample Preparation for HPLC/LC-MS Analysis:

-

Centrifuge the culture sample to remove bacterial cells.

-

Filter the supernatant through a 0.22 µm filter.

-

For trace analysis, perform solid-phase extraction (SPE) to concentrate the analytes.

-

Reconstitute the extract in a suitable solvent (e.g., mobile phase) before injection.

Sample Preparation for GC-MS Analysis:

-

Extract the culture supernatant with an organic solvent (e.g., dichloromethane, ethyl acetate).

-

Dry the organic extract over anhydrous sodium sulfate.

-

Concentrate the extract under a gentle stream of nitrogen.

-

Derivatize polar metabolites if necessary (e.g., silylation) to increase volatility.

Key Microorganisms and Enzymes

Several bacterial genera have been identified as capable of degrading BACs.

-

Aeromonas hydrophila : This bacterium has been shown to degrade BACs via the C(alkyl)-N bond cleavage followed by a sequential demethylation of the resulting BDMA.[1][3]

-

Pseudomonas spp. : Various Pseudomonas species are efficient degraders of BACs, often utilizing the C(alkyl)-N cleavage and a subsequent debenzylation of BDMA.[2] An amine oxidase has been implicated in the initial dealkylation step in Pseudomonas nitroreducens.

The key enzymes involved in the initial steps of BAC biodegradation are believed to be:

-

Monooxygenases: These enzymes are known to catalyze the hydroxylation of a wide range of substrates, which could be the initial step in the C(alkyl)-N bond cleavage.

-

Amine Oxidases: These enzymes catalyze the oxidative deamination of amines and have been suggested to be responsible for the dealkylation of BACs.

Conclusion

The biodegradation of this compound is a complex process involving multiple pathways and a diverse range of microorganisms. The primary degradation routes involve either the cleavage of the C(alkyl)-N bond or the oxidation of the alkyl chain. The resulting intermediate, benzyldimethylamine, is further metabolized through demethylation or debenzylation. While significant progress has been made in elucidating these pathways, further research is needed to identify the specific genes and enzymes involved in each step and to explore the biodegradation potential under anaerobic conditions. This knowledge will be instrumental in developing more effective strategies for the bioremediation of environments contaminated with these widely used disinfectants.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological removal of benzalkonium chlorides from wastewater by immobilized cells of Pseudomonas sp. BIOMIG1 in an up-flow packed bed reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation and modeling of benzalkonium chloride inhibition and biodegradation in activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzyldimethyldecylammonium Chloride: A Technical Guide to Physical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of Benzyldimethyldecylammonium chloride (BDDAC), a quaternary ammonium compound with significant applications in research and pharmaceutical development. This document details its physical characteristics, solubility profile, and the experimental methodologies used to determine these properties.

Core Physical and Chemical Properties

This compound is a cationic surfactant and biocide. Its molecular structure, featuring a positively charged nitrogen atom, a benzyl group, two methyl groups, and a ten-carbon alkyl chain, imparts amphiphilic properties that govern its physical behavior and solubility.[1][2]

| Property | Value | Reference(s) |

| Synonyms | Benzalkonium chloride C10, N-Benzyl-N,N-dimethyldecan-1-aminium chloride | [1] |

| Molecular Formula | C₁₉H₃₄ClN | [3] |

| Molecular Weight | 311.93 g/mol | [3] |

| Appearance | White to light brown or yellowish-white powder/solid | [1][3] |

| Melting Point | 50 - 60 °C | [3][4][5] |

| Density | ~0.98 g/cm³ | [1] |

Solubility Profile

The solubility of this compound is a critical factor in its application, influencing its formulation and efficacy. Its amphiphilic nature allows it to be soluble in a range of solvents.[1][2]

| Solvent | Qualitative Solubility | Quantitative Solubility | Reference(s) |

| Water | Soluble, Miscible | Up to 4000 g/L (for Benzalkonium chloride mixture) | [1][2][6][7] |

| Methanol | Soluble, Slightly Soluble | Data not readily available | [5][6] |

| Ethanol | Soluble | Data not readily available | [6] |

| Chloroform | Slightly Soluble | Data not readily available | [5] |

| DMSO | Slightly Soluble | Data not readily available | [5] |

| Hydrocarbons | Considerable Solubility | Data not readily available | [2] |

The solubility in water is primarily due to the polar quaternary ammonium group, while the long alkyl chain contributes to its solubility in organic solvents.[2] Temperature can also influence solubility, with an increase in temperature generally leading to increased solubility.[2]

Experimental Protocols

The determination of the physical and solubility properties of this compound involves standardized analytical methods.

Determination of Melting Point

A common method for determining the melting point of a solid powder like this compound is the capillary tube method .

-

Apparatus: Melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube.

-

The capillary tube is placed in a heating block or oil bath within a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

-

Determination of Solubility (Gravimetric Method)

This protocol outlines a general procedure for quantitatively determining the solubility of this compound in a given solvent.

-

Apparatus: Analytical balance, thermostatically controlled shaker or water bath, filtration apparatus (e.g., syringe filters), volumetric flasks, oven.

-

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated in a thermostatically controlled shaker or water bath at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

After reaching equilibrium, the solution is allowed to stand to allow undissolved solid to settle.

-

A known volume of the supernatant is carefully withdrawn using a syringe and filtered through a membrane filter to remove any undissolved particles.

-

The filtered solution is collected in a pre-weighed container.

-

The solvent is evaporated from the container under controlled conditions (e.g., in an oven at a temperature below the compound's decomposition point).

-

The container with the dried residue is weighed again.

-

The solubility is calculated from the mass of the dissolved solid and the volume of the solvent used.[8]

-

Quantification by Titration

As a cationic surfactant, the concentration of this compound in a solution can be determined by titration with an anionic surfactant.[9][10]

-

Principle: A standard solution of an anionic surfactant, such as sodium lauryl sulfate (SLS), is titrated against the sample containing the cationic surfactant. The reaction forms an insoluble complex. The endpoint is detected potentiometrically using a surfactant-sensitive electrode.[9][10]

-

Procedure:

-

A known volume or weight of the sample is dissolved in an appropriate solvent (e.g., water).

-

The solution is placed in a beaker with a stirrer and the electrode.

-

The standard anionic surfactant solution is added incrementally from a burette.

-

The potential is recorded after each addition.

-

The endpoint is determined from the inflection point of the titration curve.

-

Mandatory Visualizations

The following diagrams illustrate key concepts related to this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Chapter 17 | Analytical and Testing Methods for Surfactants [ouci.dntb.gov.ua]

- 4. [PDF] Rapid assay for determination of water soluble quaternary ammonium compounds | Semantic Scholar [semanticscholar.org]

- 5. BENZYLDECYLDIMETHYLAMMONIUM CHLORIDE CAS#: 965-32-2 [m.chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. eurl-pesticides.eu [eurl-pesticides.eu]

- 8. benchchem.com [benchchem.com]

- 9. blog.hannainst.com [blog.hannainst.com]

- 10. ysi.com [ysi.com]

Benzyldimethyldecylammonium chloride molecular structure and weight

An In-depth Technical Guide to Benzyldimethyldecylammonium Chloride

This technical guide provides a comprehensive overview of this compound (BDDAC), a quaternary ammonium compound. It is intended for researchers, scientists, and professionals in drug development and chemical industries who require detailed information on its molecular structure, properties, synthesis, and analysis.

Molecular Structure and Physicochemical Properties

This compound is a cationic surfactant belonging to the quaternary ammonium salt group. Its structure consists of a central positively charged nitrogen atom bonded to four organic groups: a benzyl group, two methyl groups, and a long-chain decyl group. This amphipathic structure, with a hydrophilic quaternary ammonium head and a hydrophobic decyl tail, is responsible for its surfactant properties and antimicrobial activity.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| IUPAC Name | N-benzyl-N,N-dimethyldecan-1-aminium chloride | [1] |

| Synonyms | Benzyldecyldimethylammonium chloride | [2] |

| Molecular Formula | C₁₉H₃₄ClN | [2] |

| Molecular Weight | 311.93 g/mol | [2][3] |

| CAS Number | 965-32-2 | [2] |

| EC Number | 213-521-5 | [3] |

| Appearance | White to light brown powder | [2] |

| Melting Point | 50-60 °C | [2][3] |

| SMILES String | [Cl-].CCCCCCCCCC--INVALID-LINK--(C)Cc1ccccc1 | [3] |

| InChI Key | TTZLKXKJIMOHHG-UHFFFAOYSA-M | [3] |

Molecular Structure Diagram

The following diagram illustrates the chemical structure of this compound, highlighting its core components.

Caption: Molecular structure of this compound.

Synthesis and Mechanism of Action

General Synthesis Protocol

This compound is typically synthesized via the quaternization of a tertiary amine, N,N-dimethyldecylamine, with benzyl chloride. This is a type of nucleophilic substitution reaction.[4][5] The general workflow for this synthesis is outlined below.

Caption: General workflow for the synthesis of BDDAC.

Antimicrobial Mechanism of Action

The primary mechanism of antimicrobial action for quaternary ammonium compounds like BDDAC involves the disruption of microbial cell membranes.[2] The positively charged cationic head adsorbs to the negatively charged microbial cell surface, while the hydrophobic tail penetrates the lipid bilayer, leading to a loss of membrane integrity, leakage of essential cytoplasmic contents, and ultimately, cell death.

References

Unveiling the Antimicrobial Power of Benzyldimethyldecylammonium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyldimethyldecylammonium chloride (BDAC), a quaternary ammonium compound (QAC), is a potent cationic surfactant with a broad spectrum of antimicrobial activity. This technical guide provides an in-depth analysis of its efficacy against a range of microorganisms, including bacteria, fungi, and viruses. Detailed experimental protocols for assessing its antimicrobial properties are outlined, and its mechanism of action is visually represented. The compiled data, presented in structured tables, offers a valuable resource for researchers and professionals in the fields of antimicrobial research and drug development.

Introduction

This compound is a member of the benzalkonium chloride (BAC) family of compounds, which are widely utilized as disinfectants, antiseptics, and preservatives in various industries, from healthcare to food safety.[1][2] Its amphiphilic nature, characterized by a positively charged hydrophilic head and a hydrophobic alkyl chain, allows it to interact with and disrupt the cell membranes of microorganisms, leading to cell death.[3][4] The length of the alkyl chain is a critical determinant of its biocidal activity.[5] This guide focuses specifically on the decyl (C10) derivative, summarizing its antimicrobial spectrum and providing the technical details necessary for its scientific evaluation.

Antimicrobial Spectrum of Activity

The antimicrobial efficacy of this compound has been demonstrated against a wide array of bacteria, fungi, and enveloped viruses. Its activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible growth, and the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), the lowest concentration that results in microbial death.

Antibacterial Activity

BDAC exhibits potent activity against both Gram-positive and Gram-negative bacteria. Gram-positive bacteria are generally more susceptible.[6]

Table 1: Antibacterial Spectrum of this compound (and related Benzalkonium Chlorides)

| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 6538 | 3.9 | - | [7] |

| Staphylococcus aureus | (Methicillin-Resistant) | 5 - 10 | - | |

| Staphylococcus aureus | NCTC 13143 | - | - | [8] |

| Listeria monocytogenes | Various Strains | 0.25 - 20.00 | 0.50 - 20.00 | [9][10] |

| Escherichia coli | K-12 | 92 | - | [11] |

| Escherichia coli | Clinical Isolates | ≤16 | - | [12] |

| Escherichia coli | Various Strains | 16 - 64 | 16 - 64 | |

| Pseudomonas aeruginosa | Biofilm | - | - | [13] |

Note: Data may be for benzalkonium chloride (BAC) in general, as specific data for the C10 derivative is not always available.

Antifungal Activity

BDAC is also effective against a variety of fungal species, including yeasts and molds.

Table 2: Antifungal Spectrum of this compound (and related Benzalkonium Chlorides)

| Fungal Species | Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Candida albicans | Clinical Isolate | - | - | [13] |

| Hyaline Fungi | Various | ≤16 | - | [14] |

| Dematiaceous Fungi | Various | 8 - 16 | - | [14] |

| Aspergillus niger | Clinical Isolate | 0.12 - 2 | - | [15] |

| Penicillium chrysogenum | Food Isolate | 1 - 8 | - | [15] |

Note: Data may be for benzalkonium chloride (BAC) in general.

Virucidal Activity

BDAC demonstrates significant efficacy against enveloped viruses by disrupting their lipid envelopes. Its activity against non-enveloped viruses is generally more limited.[16][17]

Table 3: Virucidal Spectrum of this compound (and related Quaternary Ammonium Compounds)

| Virus | Type | Activity | Reference |

| Influenza Virus | Enveloped | Effective | [16] |

| SARS-CoV-2 | Enveloped | Effective | [16] |

| Poliovirus | Non-enveloped | Less Effective | [15] |

| Adenovirus | Non-enveloped | Less Effective | [15] |

Note: Efficacy is often demonstrated by a log reduction in viral titer according to standards like EN 14476.[17]

Mechanism of Action

The primary mechanism of action of this compound is the disruption of microbial cell membranes.[3][4] This process can be visualized as a multi-step interaction:

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's antimicrobial activity.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Bacteria

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[11][9][18][19][20]

Materials:

-

This compound (analytical grade)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Tryptic Soy Agar (TSA)

-

Sterile 96-well microtiter plates

-

Bacterial strain of interest

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: A pure culture of the test bacterium is grown overnight and then diluted in CAMHB to a concentration of approximately 1 x 10^8 CFU/mL. This is further diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the test wells.[21]

-

Serial Dilutions: A stock solution of BDAC is serially diluted in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well containing the BDAC dilution is inoculated with the standardized bacterial suspension. A positive control (broth with inoculum, no BDAC) and a negative control (broth only) are included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of BDAC at which there is no visible growth (turbidity) compared to the positive control.[9]

-

MBC Determination: An aliquot from each well showing no growth is sub-cultured onto a TSA plate. The plates are incubated at 35-37°C for 18-24 hours. The MBC is the lowest concentration of BDAC that results in a ≥99.9% reduction in the initial inoculum count.[1][21]

Time-Kill Kinetics Assay

This assay provides information on the rate at which an antimicrobial agent kills a microbial population.[22][23]

Materials:

-

This compound

-

Appropriate broth medium (e.g., TSB for S. aureus)

-

Bacterial strain of interest

-

Sterile test tubes or flasks

-

Shaking incubator

-

Apparatus for serial dilutions and plating

Procedure:

-

Inoculum Preparation: A standardized bacterial suspension is prepared as described for the MIC/MBC assay.

-

Exposure: The bacterial suspension is added to flasks containing pre-warmed broth with different concentrations of BDAC (e.g., 1x, 2x, and 4x the MIC). A control flask without BDAC is also included.

-

Sampling: At specified time intervals (e.g., 0, 0.5, 1, 2, 4, 6, and 24 hours), an aliquot is removed from each flask.

-

Neutralization and Plating: The antimicrobial action is neutralized (if necessary), and serial dilutions are plated onto appropriate agar.

-

Incubation and Counting: Plates are incubated, and the number of colony-forming units (CFU/mL) is determined for each time point.

-

Data Analysis: The log10 CFU/mL is plotted against time to generate a time-kill curve. A ≥3-log10 reduction in CFU/mL is considered bactericidal.[22]

Assessment of Virucidal Activity

The European Standard EN 14476 is a quantitative suspension test for the evaluation of virucidal activity of chemical disinfectants.[21][24][25]

Materials:

-

This compound

-

Test virus (e.g., Vaccinia virus for enveloped viruses, Adenovirus or Norovirus for non-enveloped viruses)

-

Host cell line for virus propagation and titration

-

Interfering substance (e.g., clean or dirty conditions)

-

Neutralizing solution

-

Cell culture medium and reagents

Procedure:

-

Test Preparation: A suspension of the test virus is prepared in the presence of an interfering substance to simulate real-world conditions.

-

Exposure: The test disinfectant (BDAC) at the desired concentration is added to the virus suspension and incubated for a specified contact time at a defined temperature.

-

Neutralization: The disinfectant's activity is stopped by adding a neutralizing solution.

-

Viral Titration: The remaining infectious virus is quantified by serial dilution and inoculation onto a susceptible host cell line.

-

Analysis: The reduction in viral titer is calculated by comparing the titer of the virus exposed to the disinfectant with that of a control (virus exposed to a diluent instead of the disinfectant). A ≥4-log10 reduction in viral titer is typically required to claim virucidal activity.[21]

Conclusion

This compound is a highly effective antimicrobial agent with a broad spectrum of activity against bacteria, fungi, and enveloped viruses. Its primary mechanism of action involves the rapid disruption of microbial cell membranes, leading to the leakage of essential intracellular components and subsequent cell death. The standardized protocols outlined in this guide provide a framework for the accurate and reproducible evaluation of its antimicrobial efficacy. The quantitative data compiled herein serves as a valuable reference for researchers and professionals engaged in the development of new antimicrobial strategies and formulations. Further research focusing on a wider range of microbial species and the potential for resistance development will continue to enhance our understanding and application of this important biocide.

References

- 1. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 2. GraphViz Examples and Tutorial [graphs.grevian.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. ijmm.ir [ijmm.ir]

- 7. mdpi.com [mdpi.com]

- 8. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of higher minimum inhibitory concentrations of quaternary ammonium compounds in clinical E. coli isolates on antibiotic susceptibilities and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biocide Susceptibility and Antimicrobial Resistance of Escherichia coli Isolated from Swine Feces, Pork Meat and Humans in Germany - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzyldimethyldodecyl Ammonium Chloride-Doped Denture-Based Resin: Impact on Strength, Surface Properties, Antifungal Activities, and In Silico Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A comparative analysis of virucidal efficiency of biocide agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Virucidal testing of cleanroom disinfectants [cleanroomtechnology.com]

- 15. A New Synergistic Strategy for Virus and Bacteria Eradication: Towards Universal Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 17. How to improve the chemical disinfection of contaminated surfaces by viruses, bacteria and fungus? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. epa.gov [epa.gov]

- 19. microchemlab.com [microchemlab.com]

- 20. emerypharma.com [emerypharma.com]

- 21. pacificbiolabs.com [pacificbiolabs.com]

- 22. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]

- 23. protocols.io [protocols.io]

- 24. DOT Language | Graphviz [graphviz.org]

- 25. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Purification of Benzyldimethyldecylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of benzyldimethyldecylammonium chloride, a quaternary ammonium compound with significant applications as an antimicrobial agent and surfactant. This document details the primary synthetic pathway, purification methodologies, and characterization of the final product, supported by quantitative data and detailed experimental protocols.

Core Synthesis: The Menshutkin Reaction

The principal method for synthesizing this compound is the Menshutkin reaction, a classic example of nucleophilic substitution (SN2). This reaction involves the quaternization of a tertiary amine, N,N-dimethyldecylamine, with an alkyl halide, benzyl chloride. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic benzylic carbon of benzyl chloride, forming a new carbon-nitrogen bond and resulting in the positively charged quaternary ammonium cation with a chloride counter-ion.[1]

The reaction proceeds under mild heating, typically between 60 and 100°C.[1] Various solvents can be employed, including methanol, butanone, acetone, and water, with butanone being reported as a particularly convenient choice.[2][3]

Caption: Synthesis pathway for this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of n-alkyldimethylbenzylammonium halides.[3]

Materials:

-

N,N-Dimethyldecylamine

-

Benzyl chloride

-

Butanone (analytical grade)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve N,N-dimethyldecylamine (1 equivalent) in butanone.

-

Add benzyl chloride (1 equivalent) to the solution.

-